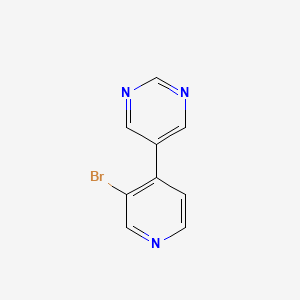

5-(3-Bromopyridin-4-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromopyridin-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKGCXAFJMSIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine and Pyrimidine Scaffolds in Advanced Organic Synthesis

Pyridine (B92270) and pyrimidine (B1678525) motifs are fundamental components in a vast array of biologically active compounds and functional materials. elsevierpure.comsigmaaldrich.com Their presence is noted in natural products, pharmaceuticals, and agrochemicals, underscoring their importance in drug discovery and development. elsevierpure.comnih.gov

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.govresearchgate.netrsc.org Its derivatives are known to exhibit a wide range of pharmacological activities. nih.gov The nitrogen atom in the pyridine ring can improve the water solubility of molecules, a desirable property for potential drug candidates. nih.gov

Similarly, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. merckmillipore.comnumberanalytics.com This inherent biological relevance makes pyrimidine derivatives attractive scaffolds for the design of novel therapeutic agents. elsevierpure.com The fusion of these two important heterocyclic systems, as seen in pyrazolopyrimidines, has led to the development of compounds with a broad spectrum of biological activities. nih.govgoogle.comnih.gov

Strategic Role of Halogenated Heterocycles in Cross Coupling Methodologies

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing the target molecule into simpler, readily available starting materials. advancechemjournal.comlakotalakes.com For this compound, the most logical disconnection is the carbon-carbon single bond between the C4 position of the pyridine ring and the C5 position of the pyrimidine (B1678525) ring.

This disconnection reveals two primary sets of precursor pairs, depending on which heterocycle functions as the nucleophilic partner (in the form of an organometallic reagent) and which serves as the electrophilic partner (typically an organohalide).

Pathway A: In this pathway, the pyridine ring is the organometallic component, and the pyrimidine ring is the halide. This suggests that the synthesis would proceed from 3-bromopyridine-4-boronic acid (or its corresponding ester) and 5-bromopyrimidine (B23866) or 5-iodopyrimidine . The bromine at the 3-position of the pyridine ring is intended to remain in the final product and is generally less reactive in palladium-catalyzed couplings than an iodine or a bromine at the 4-position would be, allowing for selective reaction.

Pathway B: Conversely, the pyrimidine ring can act as the organometallic species. This approach would involve the coupling of a pyrimidine-5-boronic acid (or a related derivative like a stannane) with a dihalogenated pyridine, such as 3-bromo-4-iodopyridine or 3-bromo-4-chloropyridine . The differential reactivity of the halogens (I > Br > Cl) is key to achieving selective coupling at the C4 position while preserving the C3-bromo substituent.

The choice between these pathways often depends on the commercial availability, stability, and ease of preparation of the respective precursors.

Classical Approaches in Bi-heteroaryl Construction

Before the advent of transition-metal catalysis, the construction of bi-heteroaryl systems relied on classical methods, which are often limited in scope and require harsh reaction conditions. For pyrimidine synthesis, the Pinner reaction is a well-established method involving the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com

In the context of this compound, a hypothetical classical approach could involve:

Synthesis of a pyridine-containing 1,3-dicarbonyl compound: This would require synthesizing a molecule like 1-(3-bromopyridin-4-yl)butane-1,3-dione.

Condensation with a simple amidine source: The synthesized dicarbonyl compound could then be condensed with formamidine (B1211174) or a related equivalent to construct the pyrimidine ring onto the pre-existing pyridine scaffold.

However, such multi-step sequences are often low-yielding and lack the efficiency and functional group tolerance of modern catalytic methods. Consequently, these classical approaches are rarely employed for the synthesis of complex bi-heteroaryls like this compound in contemporary research.

Modern Transition-Metal Catalyzed Coupling Reactions for Heterocyclic Linkage

The formation of C(aryl)-C(aryl) bonds has been revolutionized by transition-metal catalysis, with palladium-catalyzed reactions being the most robust and widely used methods for synthesizing bi-heteroaryl compounds. mdpi.com These reactions offer high yields, excellent functional group tolerance, and mild reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and versatile method for forging the pyridine-pyrimidine bond. researchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide. uwindsor.ca The pyrimidine ring is an electron-deficient system, making halogenated pyrimidines excellent substrates for such coupling reactions. mdpi.com

The synthesis of this compound would typically follow one of the retrosynthetic pathways outlined previously. A common implementation would involve the reaction of 3-bromopyridine-4-boronic acid with 5-bromopyrimidine . The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

Microwave-assisted protocols have been shown to be particularly efficient, significantly reducing reaction times while providing good to excellent yields. mdpi.comrsc.org The selection of the palladium catalyst and its associated ligands is critical to prevent side reactions, such as debromination. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Systems

| Catalyst System | Base | Solvent | Temperature | Application Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 °C | A standard, widely used system for coupling aryl halides with arylboronic acids. Effective for various pyrimidine derivatives. mdpi.comresearchgate.net |

| XPhosPdG2 / XPhos | K₃PO₄ | Not specified | Not specified | Tandem catalyst system used to avoid debromination side reactions in the synthesis of arylated pyrazolo[1,5-a]pyrimidines. rsc.org |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 °C | Effective for coupling of heteroaryl chlorides, which are often less reactive than bromides or iodides. |

While the Suzuki-Miyaura reaction is predominant, other palladium-catalyzed cross-couplings provide viable alternatives for the synthesis of this compound.

Stille Coupling: This reaction pairs an organohalide with an organotin compound (stannane). For this target molecule, the synthesis could involve the coupling of 5-(tributylstannyl)pyrimidine with 3-bromo-4-iodopyridine . The Stille reaction often proceeds under neutral conditions and is tolerant of a wide array of functional groups. Palladium-catalyzed couplings involving tributylstannyl derivatives of other heterocycles, such as pyrazoles, have been successfully demonstrated. nih.gov

Direct Arylation (C-H Activation): As a more atom-economical alternative, direct arylation has emerged as a powerful tool. mdpi.com This method forges the C-C bond by coupling an organohalide with an unactivated C-H bond of another aromatic system, avoiding the need to pre-functionalize one of the coupling partners into an organometallic reagent. A potential route to the target compound could be the direct palladium-catalyzed C-H arylation of pyrimidine at the C5 position with 3-bromo-4-iodopyridine . This approach, however, can suffer from challenges in regioselectivity, especially with substrates possessing multiple C-H bonds.

Chemical Reactivity and Derivatization of 5 3 Bromopyridin 4 Yl Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the pyridine (B92270) ring of 5-(3-Bromopyridin-4-yl)pyrimidine is a key handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is highly effective for the arylation of pyrimidine (B1678525) derivatives. mdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines in good yields. mdpi.com The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, base, and solvent, with systems like Pd(PPh₃)₄ in combination with K₃PO₄ and 1,4-dioxane (B91453) proving effective. mdpi.comsemanticscholar.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the arylation of brominated pyrimidine derivatives, offering advantages such as short reaction times and low catalyst loadings. semanticscholar.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | - | - | C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives | Good to excellent | rsc.org |

Sonogashira, Heck, and Stille Reactions for Alkynylation and Alkenylation

The Sonogashira reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netmdpi.com This reaction has been utilized in the synthesis of 5-ethynyl-4-arylpyrimidines starting from 5-bromopyrimidine (B23866) derivatives. researchgate.net The reaction conditions can be optimized by careful selection of the base and catalyst system. mdpi.com

The Heck reaction, another palladium-catalyzed process, is used to form substituted alkenes by reacting an unsaturated halide with an alkene. Similarly, the Stille reaction couples an organotin compound with an organic halide. researchgate.netresearchgate.net These reactions, along with the Sonogashira coupling, represent key tools for the alkynylation and alkenylation of halogenated pyrimidines, expanding the structural diversity of accessible derivatives. researchgate.net

Buchwald-Hartwig Amination and Ullmann-type Etherification for C-N and C-O Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This method has become a staple in medicinal chemistry for the synthesis of aryl amines, offering a broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net The development of various generations of catalyst systems has enabled the coupling of a wide array of amines with aryl halides under mild conditions. wikipedia.org For instance, Pd-catalyzed C,N-cross coupling has been successfully applied to unprotected 3-halo-2-aminopyridines using specific phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov

Ullmann-type reactions, which traditionally use copper catalysts, are employed for the formation of carbon-nitrogen and carbon-oxygen bonds. researchgate.netyoutube.com While the Buchwald-Hartwig amination often provides a more general and efficient alternative, Ullmann conditions can be effective in specific cases, particularly for the amination of halopyridines. researchgate.net

Table 2: C-N and C-O Bond Forming Reactions

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halides, Amines | Palladium with phosphine ligands | Broad substrate scope, mild conditions | wikipedia.orgorganic-chemistry.org |

| Ullmann Amination | Aryl halides, Amines | Copper-based | Alternative to Pd-catalyzed methods | researchgate.netyoutube.com |

Functionalization via C-H Activation and Direct Arylation

Direct C-H activation/arylation has emerged as a powerful strategy for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The pyrimidine moiety can act as a directing group for the regioselective C-H activation of an adjacent aryl ring. nih.gov Palladium-catalyzed C-H arylation has been successfully applied to 4-arylpyrimidines, allowing for the introduction of various aryl groups. nih.gov This methodology has also been extended to thieno-pyrimidine systems, demonstrating the feasibility of direct arylation on the thiophene (B33073) ring. mdpi.com Furthermore, LED-induced ruthenium-photoredox palladium-catalyzed C-H arylation has been developed for (6-phenylpyridin-2-yl)pyrimidines, showcasing a greener approach to this transformation. rsc.org

Electrophilic Aromatic Substitution on the Pyridine and Pyrimidine Rings

Aromatic rings generally undergo electrophilic substitution. lumenlearning.commasterorganicchemistry.com However, the pyridine and pyrimidine rings in this compound are electron-deficient due to the presence of the electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution challenging. youtube.com Pyridine itself is reluctant to undergo such reactions and, when it does, substitution typically occurs at the meta-position relative to the nitrogen atom. youtube.com The presence of a bromine atom and a pyrimidine substituent further influences the reactivity and regioselectivity of any potential electrophilic attack. Generally, strong activating groups are required to facilitate electrophilic substitution on these types of heterocyclic systems. youtube.comresearchgate.net

Nucleophilic Aromatic Substitution Pathways on the Pyrimidine Ring

In contrast to their resistance to electrophilic attack, electron-deficient aromatic rings like pyrimidine are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This type of reaction involves the displacement of a leaving group by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In pyrimidine, the carbon atoms at positions 2, 4, and 6 are electron-deficient and thus potential sites for nucleophilic attack. The stability of the intermediate formed during the reaction plays a crucial role in determining the regioselectivity. stackexchange.com For pyrimidines, nucleophilic attack is generally favored at the C4 and C2 positions. stackexchange.comstackexchange.com In the context of this compound, while the bromine is on the pyridine ring, the pyrimidine ring itself could potentially undergo nucleophilic substitution if a suitable leaving group were present at an activated position. Studies on related systems, such as 4-chloropyrimidines, show that the halogen can be readily displaced by various nucleophiles. nih.gov

Metalation and Subsequent Reactions for Diverse Functionalization

The strategic functionalization of this compound can be effectively achieved through metal-halogen exchange. This class of reactions is fundamental in organometallic chemistry for creating carbon-metal bonds from organic halides. ekb.eg The process typically involves the use of strong organometallic bases or reducing metals to replace the bromine atom with a metal, most commonly lithium or magnesium. The resulting organometallic species is a potent nucleophile, ready to react with various electrophilic partners.

The reactivity of the pyridine ring, being an electron-deficient heterocycle, necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions, such as nucleophilic addition to the ring itself. mdpi.comznaturforsch.com

Lithiation via Halogen-Metal Exchange

One of the most common methods for the functionalization of bromo-aromatic compounds is lithiation through halogen-metal exchange. This is typically accomplished using an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. znaturforsch.comresearchgate.net The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent on the pyridine ring of this compound a suitable site for this reaction. ekb.eg

The reaction would proceed by treating this compound with an organolithium reagent in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at cryogenic temperatures (e.g., -78 °C) to form the lithiated intermediate, 5-(3-lithiopyridin-4-yl)pyrimidine. This intermediate is highly reactive and is typically used in situ.

Subsequent quenching of this lithiated species with an appropriate electrophile can introduce a variety of substituents at the 3-position of the pyridine ring. For example:

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) would yield alkyl-substituted derivatives.

Carbonylation: Quenching with carbon dioxide (CO₂) followed by an acidic workup would produce the corresponding carboxylic acid.

Formylation: The use of N,N-dimethylformamide (DMF) as an electrophile would introduce a formyl group, yielding an aldehyde. mdpi.com

Hydroxymethylation: Reaction with a simple aldehyde like formaldehyde (B43269) would result in the corresponding alcohol after workup.

Magnesium-Halogen Exchange

An alternative to lithiation is the formation of a Grignard reagent through magnesium-halogen exchange. nih.gov This is often achieved using isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and LiCl (Turbo-Grignard). znaturforsch.com This method can offer better functional group tolerance compared to organolithium reagents and can often be performed under less stringently cold conditions. nih.govresearchgate.net

The resulting magnesium-based organometallic intermediate, 5-(3-(magnesiochloro)pyridin-4-yl)pyrimidine, would exhibit similar reactivity to its lithium counterpart, allowing for functionalization with a range of electrophiles. A combination of i-PrMgCl and n-BuLi has also been reported as an effective system for performing bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.govresearchgate.nettsijournals.com

The table below illustrates the potential derivatization of this compound based on these established metalation methodologies.

Table 1: Hypothetical Functionalization of this compound via Metalation

| Starting Material | Metalating Agent | Electrophile | Plausible Product |

| This compound | n-BuLi | DMF | 5-(4-(Pyrimidine-5-yl)pyridin-3-yl)carbaldehyde |

| This compound | n-BuLi | CO₂ | 4-(Pyrimidine-5-yl)nicotinic acid |

| This compound | i-PrMgCl·LiCl | I₂ | 5-(3-Iodopyridin-4-yl)pyrimidine |

| This compound | t-BuLi | (CH₃)₃SiCl | 5-(3-(Trimethylsilyl)pyridin-4-yl)pyrimidine |

Note: The reactions and products in this table are illustrative examples of what would be expected based on established chemical principles for similar molecules, as specific experimental data for this compound were not available in the searched literature.

The choice between lithium or magnesium-based metalation would depend on the specific target molecule and the presence of other functional groups. The development of such synthetic routes is crucial for exploring the structure-activity relationships of novel compounds derived from the this compound scaffold.

Computational and Theoretical Studies of 5 3 Bromopyridin 4 Yl Pyrimidine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized.

For heterocyclic compounds like pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to determine these electronic properties. While no specific data exists for 5-(3-Bromopyridin-4-yl)pyrimidine, studies on similar molecules provide insight. For instance, the HOMO-LUMO gap for many nitrogen-based drug compounds typically falls within the range of 3.5-4.5 eV, indicating a balance of stability and reactivity.

Illustrative Data for a Related Pyrimidine Derivative:

| Molecular Orbital | Energy (eV) |

| HOMO | -6.24 |

| LUMO | -2.18 |

| HOMO-LUMO Gap (ΔE) | 4.06 |

This data is for the related compound 5-Bromo-4-(prop-1-en-1-yl)pyrimidine and is for illustrative purposes only. A gap of 4.06 eV for this related molecule suggests moderate chemical reactivity and a potential for engaging in intermolecular interactions.

Conformational Analysis and Rotational Barriers Around the Inter-Ring Bond

The three-dimensional structure of a molecule dictates how it interacts with other molecules. For a bi-aryl system like this compound, which consists of a pyridine (B92270) and a pyrimidine ring linked by a single bond, the relative orientation of these two rings is of great interest. Conformational analysis is a computational method used to determine the most stable arrangement of the atoms in a molecule (the minimum energy conformation) and the energy barriers to rotation around single bonds.

The rotational barrier around the inter-ring bond (the C-C bond connecting the pyridine and pyrimidine rings) determines the flexibility of the molecule. A high rotational barrier would imply that the molecule is locked in a specific conformation, while a low barrier would allow for free rotation. This has significant implications for its ability to bind to biological targets, as the shape of the molecule must be complementary to the binding site. Theoretical calculations can map the potential energy surface as a function of the dihedral angle between the two rings, identifying the most stable (lowest energy) and transition state (highest energy) conformations. The planarity or non-planarity of the molecule, influenced by steric hindrance from substituents like the bromine atom, would be a key finding of such an analysis.

Spectroscopic Property Prediction using Density Functional Theory (DFT)

DFT is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. Theoretical calculations can provide valuable information on various types of spectra:

Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be used to identify functional groups present in the molecule. For this compound, characteristic vibrational modes for the C-Br, C-N, and C-H bonds in both the pyridine and pyrimidine rings would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly sensitive to the electronic environment of each nucleus and are invaluable for interpreting experimental NMR spectra and confirming the connectivity of the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. This analysis provides information about the electronic structure and the nature of the orbitals involved in the transitions.

These predicted spectra serve as a benchmark for experimental chemists, aiding in the characterization and identification of the synthesized compound.

Reaction Mechanism Elucidation for Derivatization Pathways

Computational chemistry can be used to explore the potential chemical reactions that a molecule can undergo. For this compound, derivatization is a key aspect of its use in medicinal chemistry and materials science. Theoretical studies can elucidate the mechanisms of these reactions by:

Identifying Reactive Sites: By calculating parameters like the Molecular Electrostatic Potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This helps in predicting where a chemical reaction is most likely to occur.

Modeling Reaction Pathways: The energy profile of a proposed reaction can be calculated, identifying the transition states and intermediates. This allows for the determination of the activation energy, which is a measure of how easily the reaction can proceed.

Comparing Different Pathways: When a molecule can react in multiple ways, computational studies can help determine which reaction pathway is more favorable by comparing their activation energies. For example, in reactions involving the bromine atom (e.g., Suzuki or Stille coupling), theoretical calculations could model the oxidative addition and reductive elimination steps of the catalytic cycle.

Intermolecular Interaction Analysis in Supramolecular Systems

The way molecules interact with each other is crucial for their behavior in the solid state (crystal packing) and in biological systems (drug-receptor binding). This compound possesses several features that can participate in intermolecular interactions:

Hydrogen Bonding: The nitrogen atoms in the pyridine and pyrimidine rings can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine and pyrimidine rings can interact with each other through π-π stacking interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Understanding these interactions is critical for predicting the crystal structure of the compound and for designing molecules that can bind effectively to a specific target. For instance, in the context of drug design, molecular docking simulations are used to predict the binding pose and affinity of a molecule within the active site of a protein, with these intermolecular forces playing a key role.

Advanced Spectroscopic and Structural Characterization of 5 3 Bromopyridin 4 Yl Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 5-(3-Bromopyridin-4-yl)pyrimidine by providing information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the spectrum is expected to show distinct signals for the protons on both the pyrimidine (B1678525) and pyridine (B92270) rings. The pyrimidine protons are anticipated to appear at high chemical shifts (downfield), typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing nature of the two nitrogen atoms. chemicalbook.com The single proton at the C2 position of the pyrimidine ring would likely be the most downfield signal, appearing as a singlet. The two equivalent protons at the C4 and C6 positions would appear as a doublet, coupled to the proton at C5.

For the pyridine moiety, three distinct proton signals are expected. The proton ortho to the nitrogen (H-2') is predicted to be the most downfield of the pyridine signals. The proton at the C-6' position and the proton at the C-5' position will also exhibit characteristic shifts and couplings. The bromine atom at the 3'-position will influence the electronic environment, causing shifts in the adjacent proton signals. chemicalbook.com

In ¹³C NMR spectroscopy, distinct resonances for all nine carbon atoms are expected. The carbon atoms of the pyrimidine ring are generally found at lower field strengths compared to the pyridine carbons, with the C2, C4, and C6 carbons being particularly deshielded. cdnsciencepub.com The carbon atom attached to the bromine (C-3') in the pyridine ring is expected to show a chemical shift influenced by the halogen's electronegativity and is typically found in the range of δ 115-125 ppm. The carbon atom at the junction between the two rings (C-4' and C-5) will show shifts indicative of a quaternary carbon in a bi-aryl system.

Disclaimer: The following data is predictive and based on typical values for related structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Pyrimidine H-2 | 9.2 - 9.4 | 158 - 160 |

| Pyrimidine H-4/H-6 | 8.8 - 9.0 | 156 - 158 |

| Pyrimidine C-5 | - | 125 - 130 |

| Pyridine H-2' | 8.7 - 8.9 | 150 - 153 |

| Pyridine C-3' | - | 120 - 124 |

| Pyridine C-4' | - | 140 - 145 |

| Pyridine H-5' | 7.4 - 7.6 | 123 - 127 |

| Pyridine H-6' | 8.6 - 8.8 | 148 - 151 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structural assembly through analysis of its fragmentation patterns. The molecular formula is C₉H₅BrN₄, with a predicted monoisotopic mass of approximately 235.97 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of a bromine atom, two peaks of nearly equal intensity will be observed for the molecular ion, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. youtube.com

Electron impact (EI) ionization would induce fragmentation. The fragmentation of aromatic and heterocyclic compounds is often characterized by the cleavage of bonds at the linkage between rings and the sequential loss of small, stable neutral molecules. libretexts.orgwikipedia.org The initial fragmentation is likely the cleavage of the C-C bond between the pyridine and pyrimidine rings, which is a common fragmentation pathway for bi-aryl systems. rsc.org Subsequent fragmentation could involve the loss of HCN from the pyrimidine ring, a characteristic fragmentation pathway for pyrimidines, leading to various smaller charged fragments. acs.orgresearchgate.net Another expected fragmentation is the loss of the bromine radical (Br•), followed by further ring decomposition.

Disclaimer: The following data is predictive and based on common fragmentation patterns for related structures.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Ion Structure/Identity |

|---|---|

| 236/238 | Molecular Ion [C₉H₅BrN₄]⁺ |

| 157 | [M - Br]⁺ |

| 156 | [C₉H₄N₄]⁺ (Loss of HBr) |

| 130 | [C₈H₄N₃]⁺ (Loss of Br and HCN) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) or [C₄H₂N₂]⁺• (Pyrimidinyl radical cation after rearrangement) |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule.

The IR spectrum is expected to be dominated by several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine and pyrimidine rings will produce a series of sharp bands in the 1400–1650 cm⁻¹ region. nih.govnist.gov The C-Br stretching vibration typically appears as a strong band in the lower frequency region of the spectrum, generally between 500 and 650 cm⁻¹. nih.gov Ring breathing modes for both heterocyclic rings will also be present in the fingerprint region (below 1500 cm⁻¹). aip.orgaip.org

The Raman spectrum will complement the IR data. According to the mutual exclusion principle, for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. youtube.com While this compound lacks a center of symmetry, some modes will be stronger in Raman than in IR, and vice versa. The symmetric ring breathing modes of the aromatic systems are typically strong and sharp in the Raman spectrum. tandfonline.com The C-Br stretch is also expected to be Raman active.

Disclaimer: The following data is predictive and based on typical values for related structures.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N/C=C Ring Stretch (Pyrimidine) | 1580 - 1550 | 1580 - 1550 |

| C=N/C=C Ring Stretch (Pyridine) | 1600 - 1570 | 1600 - 1570 |

| Ring Breathing Modes | 1050 - 950 | 1050 - 950 (strong) |

| C-H In-plane Bending | 1300 - 1000 | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 700 | 900 - 700 |

| C-Br Stretch | 650 - 500 | 650 - 500 |

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of aromatic and heterocyclic systems.

The pyridine and pyrimidine rings are both π-deficient systems containing non-bonding electrons on the nitrogen atoms. Pyridine itself typically shows absorption maxima around 250-260 nm. sielc.comresearchgate.net Pyrimidine derivatives also absorb in this region. nih.gov For this compound, the conjugation between the two aromatic rings is expected to result in a bathochromic (red) shift of the π → π* transitions to longer wavelengths compared to the individual parent heterocycles. rsc.org

Multiple absorption bands are likely. Intense bands, typically below 300 nm, can be assigned to π → π* transitions. Weaker absorptions at longer wavelengths (above 300 nm) may arise from n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. The solvent used for analysis can influence the position of these bands, particularly the n → π* transitions.

Disclaimer: The following data is predictive and based on typical values for related structures.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 260 - 280 | High |

| π → π* | 220 - 240 | High |

| n → π* | 300 - 330 | Low |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, its solid-state characteristics can be predicted based on studies of similar heterocyclic compounds. nih.gov

Analysis of Molecular Geometry and Bond Lengths

The molecule is expected to be largely planar, although a dihedral angle between the pyridine and pyrimidine rings is likely, preventing perfect planarity due to steric hindrance between the ortho protons.

The bond lengths within the pyridine and pyrimidine rings are expected to be intermediate between typical single and double bonds, reflecting their aromatic character. The C-N bonds within the pyrimidine ring will be shorter than C-C bonds, consistent with their partial double bond character. The C-Br bond length is anticipated to be in the typical range for bromo-aromatic compounds, approximately 1.85–1.90 Å. The C-C bond linking the two heterocyclic rings is expected to be around 1.48–1.50 Å, which is typical for a single bond between two sp²-hybridized carbon atoms.

Disclaimer: The following data is predictive and based on typical values for related structures.

Table 5: Predicted Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Predicted Value |

|---|---|

| C-C (in rings) | 1.38 - 1.40 Å |

| C-N (in rings) | 1.33 - 1.37 Å |

| C-Br | 1.85 - 1.90 Å |

| C-C (inter-ring) | 1.48 - 1.50 Å |

| C-C-C / C-N-C (in rings) | 118 - 122° |

| Pyridine-Pyrimidine Dihedral Angle | 15 - 35° |

Examination of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of non-covalent interactions. mdpi.comacs.org Given the presence of nitrogen atoms and a bromine atom, several types of interactions are possible.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the rings of adjacent molecules align in a parallel or offset fashion. This is a common packing motif for aromatic and heterocyclic compounds. nih.gov

Hydrogen Bonding: Weak C-H···N hydrogen bonds are expected, where the aromatic C-H groups act as donors and the nitrogen atoms of the pyridine or pyrimidine rings act as acceptors. These interactions play a significant role in directing the crystal packing of nitrogen-containing heterocycles. mdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming C-Br···N or C-Br···π interactions with neighboring molecules. These directional interactions are increasingly recognized as important forces in crystal engineering. uni-muenchen.de

The interplay of these interactions will determine the final three-dimensional architecture of the crystal lattice, influencing properties such as melting point and density.

Investigation of Hydrogen Bonding Networks and π-Stacking

The intricate interplay of non-covalent interactions, such as hydrogen bonding and π-stacking, governs the supramolecular assembly of crystalline solids, influencing their physical and chemical properties. A comprehensive understanding of these interactions within the crystal lattice of this compound is crucial for predicting its behavior and designing related materials. However, a detailed experimental crystallographic study or in-depth computational analysis specifically for this compound is not publicly available at this time.

In the absence of direct structural data for the title compound, we can infer potential intermolecular interactions by examining the structural motifs of related molecules containing pyridine, pyrimidine, and bromo-aromatic moieties.

Hydrogen Bonding:

The molecular structure of this compound features several potential hydrogen bond acceptors in the form of the nitrogen atoms within the pyridine and pyrimidine rings. The presence of a bromine atom, while not a classical hydrogen bond donor or acceptor, can participate in weaker halogen bonding interactions.

π-Stacking:

The planar aromatic rings of the pyridine and pyrimidine moieties in this compound make it a prime candidate for π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are a significant driving force in the crystal packing of many planar organic molecules.

The nature of π-stacking can vary, including face-to-face, edge-to-face, and offset or parallel-displaced arrangements. The specific geometry is influenced by the electronic nature of the aromatic rings. In pyridine-containing structures, both parallel-displaced and T-shaped (edge-to-face) stacking arrangements have been observed. Computational studies on pyridine dimers have highlighted the importance of electron correlation in accurately describing these stacking interactions. researchgate.net

Furthermore, the presence of a bromine atom can influence the π-stacking behavior. Halogen atoms can participate in halogen···π interactions, where the electrophilic region of the halogen (the σ-hole) interacts with the electron-rich π-system of an adjacent molecule. In the crystal structure of methyl 4-bromo-3,5-dimethoxybenzoate, both Br···O contacts and π-π stacking interactions were found to dominate the crystal packing, demonstrating the cooperative nature of these non-covalent forces. mdpi.com

Anticipated Intermolecular Interaction Data (Hypothetical)

Without experimental data, we can only propose a hypothetical scenario for the intermolecular interactions in the crystal lattice of this compound. The following table is a speculative representation of potential interactions and their typical geometric parameters based on related structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C–H···N | C-H (pyrimidine) | N (pyridine) | 2.2 - 2.8 | 140 - 170 |

| C–H···N | C-H (pyridine) | N (pyrimidine) | 2.2 - 2.8 | 140 - 170 |

| π–π Stacking | Pyridine ring | Pyrimidine ring | 3.3 - 3.8 (centroid-centroid) | N/A |

| Halogen Bond (Br···N) | C-Br | N (pyrimidine/pyridine) | ~3.0 - 3.5 | ~165 |

This table is for illustrative purposes only and is not based on experimental data for the title compound.

Applications of 5 3 Bromopyridin 4 Yl Pyrimidine As a Synthetic Scaffold

Design and Synthesis of Advanced Heterocyclic Systems

The bifunctional nature of 5-(3-Bromopyridin-4-yl)pyrimidine, with its two distinct nitrogenous aromatic rings, makes it an ideal starting material for the synthesis of more complex heterocyclic structures. gsconlinepress.commdpi.com The presence of the bromine atom provides a key handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of intricate molecular architectures.

Preparation of Functionalized Pyridin-4-yl-pyrimidine Derivatives

The bromine atom on the pyridine (B92270) ring of this compound is particularly amenable to substitution reactions. This allows for the introduction of various functional groups, leading to a diverse library of pyridin-4-yl-pyrimidine derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce new aryl or heteroaryl groups at the 3-position of the pyridine ring. nih.gov This methodology has been successfully used to synthesize a variety of diaryl-substituted pyridines. nih.gov

Furthermore, the nitrogen atoms within the pyridine and pyrimidine (B1678525) rings can be targeted for functionalization. For example, N-oxidation or quaternization can alter the electronic properties and reactivity of the heterocyclic system, opening up new avenues for further chemical transformations. youtube.com The strategic functionalization of this scaffold is crucial in medicinal chemistry for developing new therapeutic agents. nih.govarabjchem.orgnih.gov

Construction of Complex Polyheterocyclic Architectures

The this compound core serves as an excellent foundation for the construction of larger, more complex polyheterocyclic systems. The reactive bromine atom can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, by introducing a suitable functional group on a substituent attached to the pyrimidine ring, it is possible to facilitate a ring-closing reaction that connects the two heterocyclic moieties, forming a novel polycyclic structure.

The synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines has been achieved using related brominated precursors, demonstrating the utility of such scaffolds in building fused heterocyclic systems. mdpi.com These complex architectures are of significant interest in drug discovery and materials science due to their unique three-dimensional shapes and electronic properties. researchgate.netmdpi.com

Development of Ligands for Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it an intriguing candidate for the development of novel ligands in coordination chemistry. The pyridine and pyrimidine rings can both act as coordination sites for metal ions, leading to the formation of a variety of metal complexes.

Chelation Properties and Metal Complex Formation

The arrangement of the nitrogen atoms in this compound allows it to act as a chelating ligand, binding to a metal ion through more than one coordination site. The ability of pyrimidine and pyridine derivatives to chelate metal ions such as Fe(III), Cu(II), and Zn(II) has been demonstrated. nih.gov The formation of these complexes can be observed through techniques like UV-vis spectroscopy, where a shift in the absorption spectrum of the ligand upon addition of a metal ion indicates complex formation. nih.gov

The specific chelation behavior depends on the spatial arrangement of the nitrogen atoms and the nature of the metal ion. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties, making them relevant for various applications.

Influence of Pyridine and Pyrimidine Nitrogen Atoms on Coordination Behavior

The distinct electronic environments of the nitrogen atoms in the pyridine and pyrimidine rings influence their coordination behavior. The pyridine nitrogen is generally more basic and a stronger Lewis base compared to the pyrimidine nitrogens. youtube.com This difference in basicity can lead to selective coordination with certain metal ions or influence the geometry of the resulting complex.

In related systems, it has been observed that the presence of two adjacent nitrogen atoms, such as in a 2-aminopyrimidine (B69317) moiety, is crucial for chelating activity. nih.gov The specific positioning of the nitrogen atoms in this compound offers the potential for the formation of stable five- or six-membered chelate rings with metal ions, a desirable feature for many applications in catalysis and materials science.

Role in Materials Science Research

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its structural features suggest potential applications in materials science. The rigid, aromatic nature of the pyridin-4-yl-pyrimidine core, combined with the ability to introduce various functional groups, makes it a promising building block for the design of novel organic materials.

Precursors for Organic Electronic Materials and Optoelectronic Devices

The pursuit of novel organic materials for electronic and optoelectronic applications is a burgeoning area of research. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, solid-state packing, and device performance. The this compound scaffold is a promising precursor for the synthesis of such materials due to the electronic characteristics of its constituent pyridine and pyrimidine rings. These nitrogen-containing heterocycles are electron-deficient, which can be advantageous in creating n-type or ambipolar organic semiconductors.

The bromine atom on the pyridine ring is a key feature, allowing for the facile introduction of various aryl or vinyl groups through well-established palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This synthetic versatility enables the systematic tuning of the electronic properties of the final molecule. For instance, coupling with electron-rich aromatic groups can create donor-acceptor structures, which are fundamental to the design of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The resulting diaryl-substituted pyridine and pyrimidine derivatives can exhibit interesting photophysical properties. The extent of conjugation and the nature of the substituents dictate the absorption and emission wavelengths. By carefully selecting the coupling partners, it is possible to design molecules that absorb broadly across the solar spectrum for OPV applications or emit light in specific regions of the visible spectrum for OLEDs.

| Potential Derivative Structure | Synthetic Reaction | Potential Application |

| 5-(3-(Aryl)-pyridin-4-yl)pyrimidine | Suzuki Coupling | Organic Semiconductors |

| 5-(3-(Thienyl)-pyridin-4-yl)pyrimidine | Stille Coupling | Organic Photovoltaics |

| 5-(3-(Fluorenyl)-pyridin-4-yl)pyrimidine | Suzuki Coupling | Organic Light-Emitting Diodes |

Components in Polymer Synthesis and Self-Assembled Systems

The principles of molecular self-assembly are increasingly being harnessed to create complex, functional supramolecular structures. The this compound scaffold possesses features that make it an attractive component for both polymer synthesis and the construction of self-assembled systems.

In polymer science, the bromine atom can serve as a site for polymerization. For example, it can be converted to a boronic ester and then used in Suzuki polycondensation to create conjugated polymers. Such polymers, incorporating the electron-deficient pyridine-pyrimidine unit, could find use in organic electronics. The ability to create oriented assemblies of these materials through techniques like solution spinning or electrospinning can further enhance their performance in various applications.

The pyridine and pyrimidine rings themselves can direct the self-assembly of molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. The formation of well-ordered structures is crucial for efficient charge transport in organic electronic devices. Studies on related pyrimido[4,5-d]pyrimidine (B13093195) nucleosides have shown their capacity to form complex flower-shaped supramolecular structures through hierarchical non-covalent interactions. nih.gov This suggests that derivatives of this compound could also be designed to self-assemble into intricate and functional architectures. The interplay of hydrogen bonding, halogen bonding (from the bromine), and π-stacking can be used to control the packing of the molecules in the solid state, thereby influencing their material properties.

| Interaction Type | Relevant Moiety | Potential Outcome |

| π-π Stacking | Pyridine and Pyrimidine Rings | Enhanced Charge Transport |

| Hydrogen Bonding | Nitrogen atoms in rings | Directional Self-Assembly |

| Halogen Bonding | Bromine atom | Control of Solid-State Packing |

Utilization in Chemical Probe Development for Mechanistic Studies

Chemical probes are essential tools for dissecting complex biological processes and for validating the targets of new drugs. The development of potent and selective probes is a critical step in chemical biology and drug discovery. The pyrimidine and pyridopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases and receptors.

The this compound core can be elaborated to generate libraries of compounds for screening against various biological targets. The bromine atom provides a convenient point for diversification, allowing for the introduction of different functional groups to explore the structure-activity relationship (SAR). For example, derivatives of 4-(anilino)pyrido[3,4-d]pyrimidine have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Furthermore, the scaffold can be adapted for the development of imaging probes. For instance, a radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative has been successfully used as a positron emission tomography (PET) imaging probe to visualize specific mutant forms of EGFR in vivo. nih.gov This highlights the potential of the this compound framework to be modified for similar applications. By incorporating a suitable reporter group, such as a fluorophore or a radionuclide, at a strategic position, new chemical probes can be designed to investigate the localization and dynamics of biological targets. The mechanistic insights gained from such studies are invaluable for understanding disease pathways and for the development of new therapeutic strategies.

| Probe Type | Modification Strategy | Potential Mechanistic Insight |

| Kinase Inhibitor Probe | Suzuki coupling to introduce pharmacophores | Elucidation of kinase signaling pathways |

| PET Imaging Probe | Incorporation of 18F | In vivo target engagement and distribution |

| Fluorescent Probe | Attachment of a fluorophore | Cellular localization of target protein |

Future Research Directions and Perspectives for 5 3 Bromopyridin 4 Yl Pyrimidine Chemistry

Exploration of Novel, Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 5-(3-Bromopyridin-4-yl)pyrimidine and its derivatives is a paramount objective for future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rasayanjournal.co.in Green chemistry principles offer a roadmap to overcome these challenges. rasayanjournal.co.innih.gov

Future investigations will likely focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of atom economy and reduced waste. rasayanjournal.co.in Exploring novel MCRs for the one-pot synthesis of the this compound core would be a significant advancement.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, contributing to more energy-efficient processes. rasayanjournal.co.in The application of microwave irradiation to key bond-forming steps in the synthesis of this compound warrants further investigation.

Solvent-Free and Water-Based Reactions: The use of hazardous organic solvents is a major environmental concern. Developing synthetic protocols that operate under solvent-free conditions or in environmentally friendly solvents like water is a critical goal. rasayanjournal.co.innih.gov

Catalyst-Free and Biocatalytic Methods: The exploration of catalyst-free reactions or the use of biocatalysts, such as enzymes, can lead to milder and more sustainable synthetic processes. nih.gov

A comparative look at potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | Design of novel one-pot reactions for the core structure. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. rasayanjournal.co.in | Optimization of microwave parameters for key synthetic steps. |

| Solvent-Free/Water-Based Synthesis | Reduced environmental impact, lower cost, enhanced safety. rasayanjournal.co.innih.gov | Development of robust protocols in green solvents or no solvent. |

Investigation of Advanced Catalytic Applications for Complex Molecule Construction

The inherent reactivity of the this compound scaffold, particularly the presence of the bromine atom, makes it an excellent substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules with tailored properties. mdpi.comjocpr.com

Future research in this area should concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. mdpi.commdpi.com Investigating the scope of this and other palladium-catalyzed reactions, such as Heck and Sonogashira couplings, with this compound will enable the synthesis of a diverse library of derivatives. mdpi.comrsc.org The development of more efficient and selective palladium catalysts for these transformations is an ongoing area of interest. jocpr.com

Nickel-Catalyzed Cross-Coupling: As a more abundant and less expensive alternative to palladium, nickel catalysis is gaining prominence. orgsyn.org Exploring the utility of nickel catalysts for the functionalization of this compound could lead to more cost-effective and sustainable synthetic routes.

C-H Activation: Direct C-H activation is a powerful strategy for forming new bonds without the need for pre-functionalized starting materials. Investigating the potential for catalytic C-H activation at various positions on the pyridine (B92270) and pyrimidine (B1678525) rings of the title compound would open up new avenues for molecular diversification.

A summary of key catalytic reactions and their potential for derivatization is provided in the table below:

| Catalytic Reaction | Bond Formed | Potential Derivatives |

| Suzuki-Miyaura Coupling | C-C | Aryl- and heteroaryl-substituted analogs. mdpi.com |

| Heck Coupling | C-C | Alkenyl-substituted derivatives. |

| Sonogashira Coupling | C-C | Alkynyl-substituted compounds. rsc.org |

| Buchwald-Hartwig Amination | C-N | Amino-functionalized derivatives. |

Computational Design and Prediction of Derivatives with Tailored Chemical Functionality

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov By modeling the electronic structure and properties of molecules, DFT can provide valuable insights into their reactivity, stability, and potential applications. nih.gov

Future computational studies on this compound should focus on:

Predicting Reactivity and Selectivity: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic strategies and the prediction of reaction outcomes.

Designing Derivatives with Specific Electronic Properties: By systematically modifying the substituents on the pyridinylpyrimidine core, computational models can predict how these changes will affect the molecule's electronic properties, such as its HOMO-LUMO gap, which is crucial for applications in materials science.

Virtual Screening for Biological Activity: For medicinal chemistry applications, computational docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. This allows for the rational design of new drug candidates. mdpi.com

Understanding Spectroscopic Data: DFT calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by providing theoretical predictions of these properties.

The following table outlines the potential impact of computational design on different research areas:

| Research Area | Computational Approach | Predicted Outcome |

| Synthetic Chemistry | DFT Reactivity Analysis | Optimized reaction conditions and regioselectivity. |

| Materials Science | HOMO-LUMO Gap Calculation | Design of materials with tailored electronic properties. |

| Medicinal Chemistry | Molecular Docking | Identification of potent and selective drug candidates. mdpi.com |

Integration into Complex Supramolecular Architectures and Frameworks

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers exciting opportunities for the application of this compound. The nitrogen atoms in the pyridine and pyrimidine rings can act as hydrogen bond acceptors and coordination sites for metal ions, making this compound an excellent building block for the construction of complex supramolecular assemblies. nih.gov

Future research in this domain could explore:

Crystal Engineering: By systematically studying the intermolecular interactions of this compound and its derivatives in the solid state, it may be possible to design and synthesize crystalline materials with specific structures and properties, such as porosity or non-linear optical activity. rsc.org

Self-Assembled Monolayers and Multilayers: The ability of pyridinylpyrimidine derivatives to self-assemble on surfaces could be exploited to create functional thin films for applications in electronics, sensing, and catalysis. nih.gov

Metal-Organic Frameworks (MOFs): The pyridine and pyrimidine nitrogen atoms can act as ligands to coordinate with metal ions, potentially forming porous MOFs. These materials have a wide range of applications, including gas storage, separation, and catalysis.

Liquid Crystals: By attaching long alkyl chains to the pyridinylpyrimidine core, it may be possible to create liquid crystalline materials with interesting phase behavior and optical properties.

The diverse possibilities for integrating this compound into supramolecular structures are summarized below:

| Supramolecular Structure | Key Interactions | Potential Applications |

| Crystalline Solids | Hydrogen bonding, π-π stacking. nih.gov | Non-linear optics, porous materials. rsc.org |

| Self-Assembled Films | Surface adsorption, intermolecular forces. nih.gov | Sensors, electronics, catalysis. |

| Metal-Organic Frameworks | Coordination bonds with metal ions. | Gas storage, separation, catalysis. |

| Liquid Crystals | Anisotropic molecular shape, intermolecular forces. | Displays, optical switching. |

Q & A

Basic Research Question: What are the common synthetic routes for 5-(3-Bromopyridin-4-yl)pyrimidine, and how do reaction conditions influence product purity?

Answer:

The synthesis of bromopyridine-pyrimidine hybrids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, Suzuki-Miyaura coupling using a palladium catalyst enables aryl-aryl bond formation between bromopyridine and pyrimidine boronic esters. Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to minimize side reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–100°C enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Impurities often arise from debromination or incomplete coupling, detectable via LC-MS .

Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

Structural confirmation relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Identifies substituent positions via chemical shifts (e.g., bromine-induced deshielding at C3 pyridine: δ ~8.5 ppm) .

- FT-IR : Confirms C-Br stretching (~550–600 cm⁻¹) and pyrimidine ring vibrations (C=N ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 265.11 for C₁₀H₉BrN₄) and detects halogen isotopes (²⁷Br/⁸¹Br doublet) .

Advanced Research Question: How does the bromine substituent in this compound influence its bioactivity in enzyme inhibition studies?

Answer:

The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For mPGES-1 inhibitors:

- Docking studies : Bromine participates in halogen bonding with S127 or R52 in mPGES-1, stabilizing inhibitor-enzyme complexes .

- SAR analysis : Replacement with smaller halogens (e.g., Cl) reduces potency (IC₅₀ increases from 36 nM to >100 nM), highlighting bromine’s steric and electronic advantages .

- Comparative assays : Brominated derivatives show 3–5× higher selectivity over COX-2 compared to non-halogenated analogs, critical for minimizing off-target effects .

Advanced Research Question: What methodologies are used to evaluate the in vitro inhibitory potency of this compound derivatives against mPGES-1?

Answer:

Standard protocols include:

- Enzyme inhibition assays : Recombinant human mPGES-1 is incubated with PGH₂ substrate; PGE₂ production is quantified via ELISA. IC₅₀ values are calculated using nonlinear regression (e.g., 14f: IC₅₀ = 36 ± 11 nM) .

- Cellular assays : LPS-stimulated monocytes (THP-1 cells) assess compound permeability and COX-2/mPGES-1 selectivity ratios .

- Counter-screening : COX-1/COX-2 inhibition is tested to rule out non-specific effects (e.g., >50 μM IC₅₀ for COX-2 ensures selectivity) .

Advanced Research Question: How can researchers resolve contradictions in reported substituent effects for bromopyridine-pyrimidine derivatives?

Answer:

Discrepancies in substituent impact (e.g., alkyl chain length on pyrazole) require:

- Systematic SAR : Compare analogs with incremental modifications (e.g., 7c vs. 7e: butyl vs. octyl chains reduce activity by 40% due to hydrophobic mismatch) .

- Computational validation : Molecular dynamics simulations differentiate steric hindrance (e.g., bulky R-groups destabilize binding) from electronic effects .

- Meta-analysis : Cross-reference datasets using standardized assay conditions (e.g., buffer pH, enzyme concentration) to isolate substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.